![molecular formula C11H8F3NO4 B12883411 (5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-53-0](/img/structure/B12883411.png)
(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazolidine family. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid typically involves the condensation of chiral amino alcohols with aldehydes or ketones. One common method includes the use of α-trifluoromethylated methyl isocyanide and a polar double bond in the presence of silver carbonate (Ag2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazolidines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine: A parent compound with a similar ring structure but without the trifluoromethyl group.
Oxazoline: An unsaturated analogue of oxazolidine with different chemical properties.
Thiazolidine: A sulfur-containing analogue with distinct biological activities.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid imparts unique chemical and biological properties, making it more potent in certain applications compared to its analogues. This structural feature enhances its stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
918543-53-0 |
|---|---|
Molekularformel |
C11H8F3NO4 |
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)6-2-1-3-7(4-6)15-5-8(9(16)17)19-10(15)18/h1-4,8H,5H2,(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
IHVTWJKOXIXBCF-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


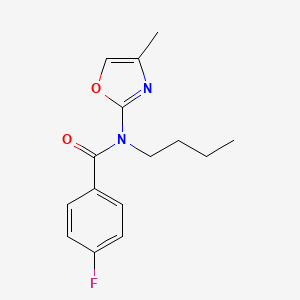
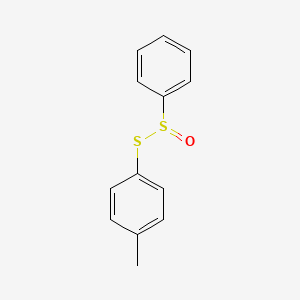
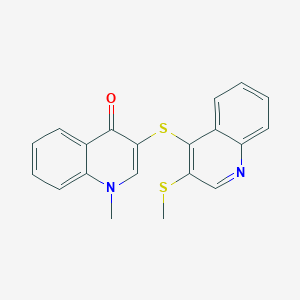
methyl butanoate](/img/structure/B12883359.png)
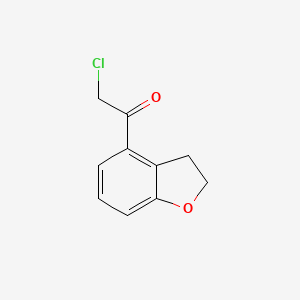
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
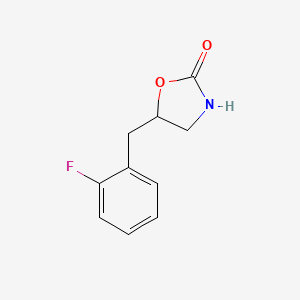



![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
